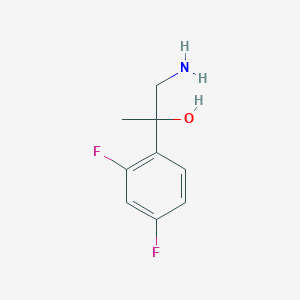
1-Amino-2-(2,4-difluorophenyl)propan-2-ol
説明
1-Amino-2-(2,4-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Amino-2-(2,4-difluorophenyl)propan-2-ol is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This compound is structurally related to triazole derivatives, which are known for their antifungal properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and relevant case studies.
The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. The triazole moiety in its structure allows it to bind to heme iron in these enzymes, potentially inhibiting their activity. This inhibition can disrupt the metabolic pathways of various pathogens, making it a candidate for therapeutic applications against fungal infections and possibly other diseases .
Antifungal Efficacy
This compound has shown promising antifungal activity in various studies. In vitro tests have demonstrated that certain derivatives exhibit significantly lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like fluconazole and amphotericin B. For instance:
| Compound | Target Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|---|
| This compound | Candida albicans | 0.00015 | More active than fluconazole |
| This compound | Cryptococcus neoformans | 0.00038 | Significantly better than amphotericin B |
These results indicate that this compound may offer a more effective treatment option for resistant fungal strains .
Case Studies
- In Vivo Studies : In murine models infected with Candida albicans, administration of this compound at doses of 50 mg/kg resulted in a notable increase in survival rates compared to control groups receiving standard treatments .
- Cytotoxicity Assessments : Toxicity studies conducted on human cell lines (e.g., Hep3B and A431) revealed that certain derivatives of this compound exhibited low cytotoxicity at therapeutic concentrations, further supporting their potential as safe antifungal agents .
Research Findings
Recent research highlights the structural modifications of triazole derivatives leading to enhanced biological activity. The incorporation of the difluorophenyl group has been shown to improve selectivity and potency against specific fungal strains:
- Enhanced Activity : Compounds with a difluoro substitution demonstrated improved antifungal effects against azole-resistant strains of C. albicans, with MIC values ranging from 8 to 64 µg/mL .
- Selectivity Index (SI) : The selectivity index for some modified compounds reached values as high as 3807.7 against Trypanosoma cruzi, indicating a favorable therapeutic window .
科学的研究の応用
Antifungal Activity
One of the most notable applications of 1-amino-2-(2,4-difluorophenyl)propan-2-ol is its role in the synthesis of fluconazole and related antifungal agents. Fluconazole itself is a derivative that has been extensively studied for its efficacy against fungal infections.
Key Findings:
- Efficacy Against Fungal Strains : Studies have demonstrated that fluconazole exhibits significant activity against Candida albicans, with new analogs showing improved potency against resistant strains .
- In Vivo Studies : In animal models, certain derivatives have shown enhanced survival rates when tested against fungal infections compared to traditional antifungals like ketoconazole .
Research Study Overview
A series of studies have evaluated the biological activity of this compound derivatives:
- Synthesis and Evaluation : A study synthesized various analogs and assessed their antifungal properties. Some compounds showed minimum inhibitory concentrations (MIC) significantly lower than fluconazole .
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles were evaluated for several derivatives, indicating favorable pharmacokinetic properties that support their potential as therapeutic agents .
Potential for Future Research
The unique structural characteristics of this compound position it as a promising scaffold for further medicinal chemistry development. Future research may focus on:
- Expanding Antifungal Spectrum : Investigating additional antifungal activities against a broader range of pathogens.
- Novel Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Understanding the pharmacodynamics and pharmacokinetics in greater detail to optimize therapeutic applications.
特性
IUPAC Name |
1-amino-2-(2,4-difluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-9(13,5-12)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPYTXVVEVMTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=C(C=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















